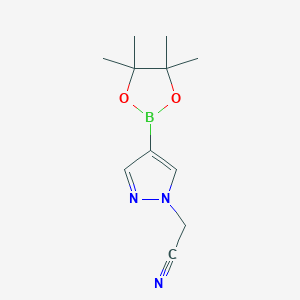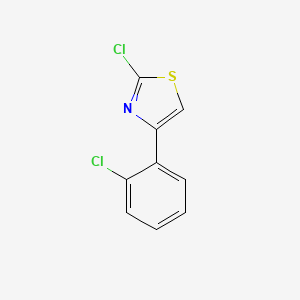
2-Chloro-4-(2-chlorophenyl)thiazole
Overview
Description
2-Chloro-4-(2-chlorophenyl)thiazole is a chemical compound with the molecular formula C9H5Cl2NS . It is a thiazole derivative, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
The thiazole ring in 2-Chloro-4-(2-chlorophenyl)thiazole consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . The structure of this compound suggests that it has reacted with singlet oxygen via a [4+2] Diels-Alder cycloaddition upon photo-irradiation to cause photo-oxygenation in the solid-state .Scientific Research Applications
Corrosion Inhibition
2-Chloro-4-(2-chlorophenyl)thiazole and its derivatives have been extensively studied for their corrosion inhibition properties. Quantum chemical and molecular dynamics simulation studies suggest that these compounds can effectively inhibit corrosion of iron and mild steel. The studies reveal that these molecules interact strongly with the metal surface, offering protective properties against corrosion. This is attributed to the quantum chemical parameters such as highest occupied molecular orbital energy, lowest unoccupied molecular orbital energy, and other factors that are favorable for corrosion inhibition (Kaya et al., 2016).
Drug Transport and Stability
Thiazole derivatives, including 2-Chloro-4-(2-chlorophenyl)thiazole, have been reported to face challenges such as low aqueous solubility and instability. Research has been conducted to improve the solubility and stability of these compounds. For instance, a novel system involving gold nanoparticles stabilized with a complex of βcyclodextrin and 2-amino-4-(4-chlorophenyl)thiazole has been developed. This system shows promise in enhancing the delivery of thiazole-based drugs, offering a new approach for drug transport in therapeutic applications (Asela et al., 2017).
Antimicrobial Applications
Several derivatives of 2-Chloro-4-(2-chlorophenyl)thiazole have been synthesized and tested for their antimicrobial activities against a variety of bacterial and fungal strains. Compounds such as 1-(4-(4'-chlorophenyl)-2-thiazolyl)-3-aryl-5-(2-butyl-4-chloro-1H-imidazol-5yl)-2-pyrazolines have shown potent antibacterial and antifungal activity. These findings indicate the potential of thiazole derivatives in developing new antimicrobial agents (Dawane et al., 2010).
Intramolecular Hydrogen Bond Studies
Research on thiazole derivatives, including 2-Chloro-4-(2-chlorophenyl)thiazole, has also focused on understanding the nature of intramolecular hydrogen bonds. These studies provide insights into the electronic and structural properties of these molecules, which are essential in designing molecules with desired chemical and physical properties (Castro et al., 2007).
Safety And Hazards
According to its Safety Data Sheet, 2-Chloro-4-(2-chlorophenyl)thiazole is classified as Acute toxicity - Category 3, Oral; Skin irritation, Category 2; Serious eye damage, Category 1; Specific target organ toxicity – single exposure, Category 3; Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 4 . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
Future Directions
properties
IUPAC Name |
2-chloro-4-(2-chlorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NS/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDQSALAQIARMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-chlorophenyl)thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



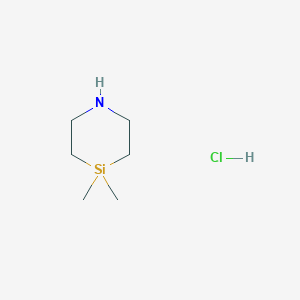
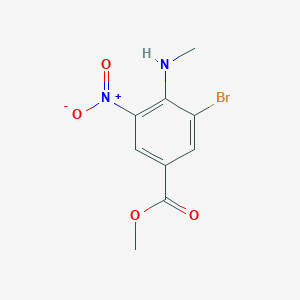
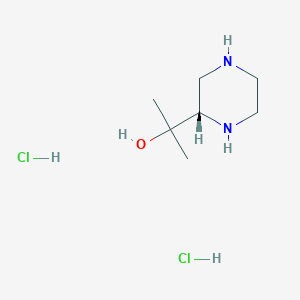
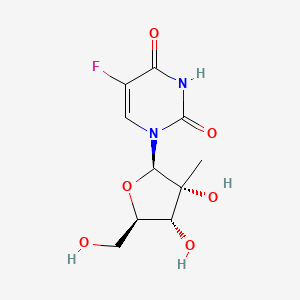

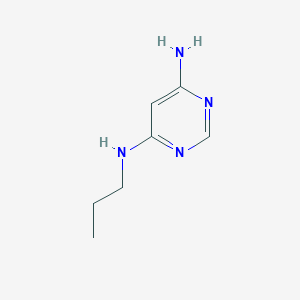

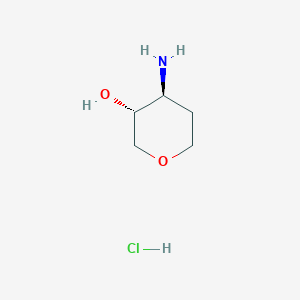
![5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1428787.png)
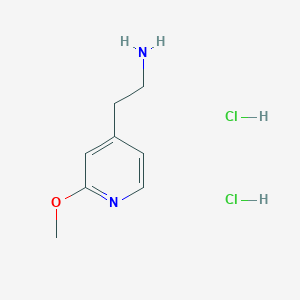

![7-Oxaspiro[3.5]nonan-2-one](/img/structure/B1428790.png)
